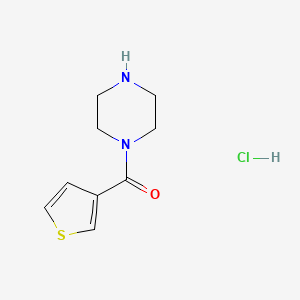

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperazin-1-yl(thiophen-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h1,6-7,10H,2-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNUGOQLFYSKDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671810 |

Source

|

| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185316-61-3 |

Source

|

| Record name | (Piperazin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of this compound (C₉H₁₃ClN₂OS), a compound of significant interest in medicinal chemistry. The strategic combination of the thiophene ring and a piperazine moiety creates a scaffold with considerable potential for developing novel therapeutic agents.[1][2][3] The piperazine ring is a common feature in pharmaceuticals, often enhancing aqueous solubility and bioavailability, while the thiophene core is a versatile isostere for phenyl rings, contributing to a wide array of pharmacological activities.[1][3][4]

This document is structured to provide researchers, scientists, and drug development professionals with a robust, field-proven framework, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design.

Rationale and Strategy for Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process: first, the formation of the amide bond via nucleophilic acyl substitution, followed by conversion to the hydrochloride salt. This strategy ensures a high-yielding and pure final product.

The core of the synthesis involves the coupling of a thiophene carbonyl derivative with piperazine.[5] To facilitate this, the relatively unreactive thiophene-3-carboxylic acid is first converted to a highly reactive acyl chloride. This activated intermediate readily undergoes acylation with the secondary amine of the piperazine ring. The resulting free base is then protonated to form the stable and often more crystalline hydrochloride salt, which is advantageous for purification and handling.[6]

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the reaction is proceeding as expected before moving to the subsequent stage.

Step 1: Preparation of Thiophene-3-carbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5][7]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-3-carboxylic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) slowly at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude thiophene-3-carbonyl chloride, often a low-melting solid or oil, can be purified by vacuum distillation or used directly in the next step if of sufficient purity.[7][8]

-

-

Causality & Trustworthiness: Using excess SOCl₂ ensures the complete conversion of the carboxylic acid. The anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Step 2: Acylation of Piperazine

This step forms the core structure of the molecule through a nucleophilic acyl substitution reaction. The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Procedure:

-

In a separate flask, dissolve anhydrous piperazine (a moderate excess, e.g., 2.5 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

-

Cool the piperazine solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.[5]

-

Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

-

Expertise & Rationale: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the formation of piperazine hydrochloride salts that are less reactive.[5]

Step 3: Work-up and Isolation of the Free Base

This stage involves separating the desired product from excess reagents and byproducts.

-

Procedure:

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.

-

Combine the organic extracts and wash sequentially with water and then a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base, Piperazin-1-yl(thiophen-3-yl)methanone.

-

If necessary, the crude product can be purified by silica gel column chromatography.

-

Step 4: Formation of the Hydrochloride Salt

Converting the free base to its hydrochloride salt enhances stability, improves handling characteristics, and often facilitates purification by crystallization.[6][9]

-

Procedure:

-

Dissolve the crude or purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring until precipitation is complete.

-

Stir the resulting suspension for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound.

-

Step 5: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a hot versus a cold solvent.[9]

-

Procedure:

-

Select a suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture like DCM/ethyl acetate).[10][11]

-

Dissolve the crude hydrochloride salt in a minimal amount of the boiling solvent.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration and dry them thoroughly.

-

Comprehensive Characterization

Thorough spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Logical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[12] The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O.

| ¹H NMR - Expected Chemical Shifts (δ, ppm) | ¹³C NMR - Expected Chemical Shifts (δ, ppm) |

| ~9.0-10.0 (br s, 1H) : N-H proton of the piperazinium ion. | ~165-170 : Carbonyl carbon (C=O). |

| ~7.2-8.0 (m, 3H) : Thiophene ring protons. | ~125-140 : Thiophene ring carbons. |

| ~3.5-4.0 (m, 4H) : Piperazine protons adjacent to the carbonyl group. | ~40-50 : Piperazine ring carbons. |

| ~3.0-3.4 (m, 4H) : Piperazine protons adjacent to the N-H. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[13] The spectrum is typically recorded using a KBr pellet.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (salt) | 2400-2800 (broad) |

| C=O Stretch (amide) | 1630-1660 |

| C-N Stretch (piperazine) | 1150-1250 |

| C-S Stretch (thiophene) | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.[12] Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum of the free base would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Molecular Formula (Free Base): C₉H₁₂N₂OS

-

Exact Mass: 196.07

-

Expected [M+H]⁺: m/z ≈ 197.08

Melting Point (MP)

The melting point is a reliable indicator of purity. A sharp melting point range suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities.[14]

Medicinal Chemistry Context and Significance

The Piperazin-1-yl(thiophen-3-yl)methanone scaffold is a privileged structure in drug discovery. The piperazine moiety is found in numerous approved drugs, acting as a versatile linker that can be modified to tune pharmacokinetic properties and target engagement.[1][4] Thiophene derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[2][3] The combination of these two pharmacophores in a single molecule makes this compound and its analogues promising candidates for screening against various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes.[5][15]

References

-

Thiophene-3-carbonyl chloride. ChemBK. [Link]

-

Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. [Link]

-

Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. [Link]

-

THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. [Link]

-

Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Semantic Scholar. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). [Link]

-

Charge-exchange mass spectra of thiophene, pyrrole and furan. RSC Publishing. [Link]

-

Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

-

How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ijp-online.com. [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. chemrxiv.org. [Link]

-

Purification of organic hydrochloride salt? ResearchGate. [Link]

-

Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. [Link]

-

Thiophene-3-carbonyl Chloride. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. benchchem.com [benchchem.com]

- 6. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 7. chembk.com [chembk.com]

- 8. Thiophene-3-carbonyl Chloride | MDPI [mdpi.com]

- 9. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data for the compound and its close structural analogs. The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines a representative synthetic protocol and discusses the compound's potential pharmacological relevance based on the known bioactivities of related thiophene-piperazine scaffolds. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting. This guide is intended to serve as a valuable resource for scientists engaged in the exploration and application of this and similar chemical entities.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 1185316-61-3.[1] Its molecular structure consists of a piperazine ring linked via an amide bond to the 3-position of a thiophene ring, and it is supplied as a hydrochloride salt. The presence of the basic piperazine moiety facilitates the formation of this salt, which often improves the compound's stability and solubility in aqueous media.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 1185316-61-3 | [1] |

| Molecular Formula | C₉H₁₃ClN₂OS | [1] |

| Molecular Weight | 232.73 g/mol | [1] |

The molecular architecture, featuring a thiophene ring, a ketone linker, and a piperazine heterocycle, is a common scaffold in pharmacologically active compounds. The thiophene ring is a bioisostere of a benzene ring, often used to modulate lipophilicity and metabolic stability. The piperazine group is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, including aqueous solubility and bioavailability.[2]

Physicochemical Properties

Precise experimental data for the physical properties of this compound is not extensively published. However, based on the properties of its isomer, Piperazin-1-yl(thiophen-2-yl)methanone hydrochloride, and general principles of organic chemistry, we can infer its likely characteristics.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale/Comparative Data |

| Melting Point | Expected to be a crystalline solid with a melting point likely in the range of 90-110 °C. | The thiophen-2-yl isomer has a reported melting point of 96-99 °C.[3] Isomeric compounds often have similar, though not identical, melting points. |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and have limited solubility in non-polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. Piperazine itself is freely soluble in water.[4] |

| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of similar organic hydrochloride salts. |

| Stability | The compound is expected to be stable under standard laboratory conditions. It may be hygroscopic. | Acylpiperazine hydrochlorides are generally stable solids. Some amine hydrochlorides can be hygroscopic.[5] |

Synthesis and Purification

The synthesis of this compound typically involves a nucleophilic acyl substitution reaction. A common and efficient method is the coupling of thiophene-3-carbonyl chloride with piperazine. The resulting free base is then converted to the hydrochloride salt.

Synthetic Workflow

Experimental Protocol

Step 1: Synthesis of Piperazin-1-yl(thiophen-3-yl)methanone (Free Base)

-

To a solution of thiophene-3-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM), slowly add an activating agent like oxalyl chloride or thionyl chloride at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride. The progress can be monitored by the cessation of gas evolution.

-

In a separate flask, dissolve a molar excess of piperazine in anhydrous DCM and cool to 0 °C.

-

Slowly add the freshly prepared thiophene-3-carbonyl chloride solution to the piperazine solution. An organic base such as triethylamine can be used to scavenge the HCl generated during the reaction.

-

Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous basic solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the thiophene and piperazine moieties.

-

Thiophene Protons: The protons on the thiophene ring will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution at the 3-position.

-

Piperazine Protons: The methylene protons of the piperazine ring will resonate in the aliphatic region, generally between δ 2.5 and 4.0 ppm. Due to the amide linkage and protonation, the protons on the carbons adjacent to the two nitrogen atoms may show distinct chemical shifts. In the hydrochloride salt, the N-H proton of the piperazine ring will likely appear as a broad singlet at a downfield chemical shift. The dynamic nature of the piperazine ring and restricted rotation around the amide bond can sometimes lead to broad signals or multiple conformers being observed in the NMR spectrum.[6][7]

¹³C NMR: The carbon NMR spectrum will provide complementary information for structural elucidation.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the range of δ 160-170 ppm.[8]

-

Thiophene Carbons: The carbon atoms of the thiophene ring will have signals in the aromatic region, typically from δ 120 to 140 ppm.

-

Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region, usually between δ 40 and 55 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show key functional group absorptions.

-

C=O Stretch: A strong absorption band corresponding to the carbonyl stretching vibration of the ketone is expected in the region of 1630-1680 cm⁻¹.[9]

-

C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring will likely appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be observed just below 3000 cm⁻¹.[10]

-

N-H Stretch: A broad absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretch in an amine hydrochloride salt.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a suitable technique for analyzing this compound. The mass spectrum is expected to show the molecular ion peak for the free base [M+H]⁺ at an m/z corresponding to the protonated molecule (C₉H₁₂N₂OS). Characteristic fragmentation patterns for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms within the piperazine ring.[11][12]

Potential Pharmacological Significance

While specific pharmacological data for this compound is limited in the public domain, the thiophene-piperazine scaffold is present in numerous biologically active compounds. This suggests potential areas of therapeutic interest for this molecule.

-

Anticancer Activity: Several studies have reported the synthesis of thiophene-piperazine derivatives with antiproliferative effects against various cancer cell lines. Some of these compounds have been shown to act as EGFR kinase inhibitors.[13]

-

Antimicrobial and Antifungal Activity: The piperazine nucleus is a versatile core found in a broad range of biologically active compounds, including those with antibacterial and antifungal properties.[2]

-

Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their diverse activities in the central nervous system. Related compounds have shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating depression, anxiety, and other neurological disorders.[2]

The exploration of this compound and its analogs in these and other therapeutic areas could be a promising avenue for future drug discovery efforts.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place.[15] Some amine hydrochlorides can be sensitive to moisture.

-

Toxicity: Specific toxicity data is not available. However, many piperazine derivatives can be irritants and may be harmful if ingested or inhaled.[5] Treat this compound as potentially hazardous and handle it accordingly.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a compound with a molecular framework that is prevalent in many pharmacologically significant molecules. This guide has provided a detailed overview of its chemical properties, including its structure, synthesis, and analytical characterization. While specific experimental data for this particular isomer is not abundant, a strong understanding of its chemical nature can be derived from the well-documented properties of its analogs and the constituent functional groups. The potential for this compound to exhibit interesting biological activities makes it a compelling target for further investigation in the field of medicinal chemistry. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds.

References

-

Yılmaz, F., & Köysal, Z. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 465-474. [Link]

-

Supporting Information for: C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Royal Society of Chemistry. [Link]

-

Yilmaz, M., Bicer, E., Ustalar, A., & Pekel, A. T. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Molecules, 24(15), 2789. [Link]

-

Molbase. PIPERAZIN-1-YL-THIOPHEN-2-YL-METHANONE HYDROCHLORIDE 99580-45-7 wiki. [Link]

-

Kumar, A., et al. (2024). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Bioorganic Chemistry, 151, 107677. [Link]

-

Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2538–2549. [Link]

-

Krupińska, A., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Supporting Information for: I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H/sp2 C–H/N–H bonds activation. Royal Society of Chemistry. [Link]

-

Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]

-

Pretze, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2568. [Link]

-

ChemBK. Piperazin-1-yl-thiophen-3-yl-Methanone hydrochloride, 98+%. [Link]

-

Bhavana, N. S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 459-467. [Link]

-

Yotova, L., et al. (2016). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Oxidation Communications, 39(2), 1421-1431. [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

-

Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1236-1262. [Link]

-

Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Li, Y., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Letters in Drug Design & Discovery, 20(8), 1184-1193. [Link]

-

University of Warsaw. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

-

Chandrashekharappa, S., et al. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

-

LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. labsolu.ca [labsolu.ca]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(3-Thienylcarbonyl)piperazine Hydrochloride

CAS Number: 1185316-61-3

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to 1-(3-Thienylcarbonyl)piperazine hydrochloride, a compound situated at the intersection of two pharmacologically significant scaffolds: the thiophene ring and the piperazine nucleus. While specific literature on this particular hydrochloride salt (CAS 1185316-61-3) is not extensively available, this document serves as a comprehensive technical guide constructed from foundational chemical principles and data from closely related analogues. Our objective is to provide researchers and drug development professionals with a robust framework for understanding, synthesizing, and evaluating the potential of this and similar molecules. We will delve into its chemical rationale, a proposed synthetic pathway, analytical characterization, potential therapeutic applications grounded in the concept of bioisosterism, and crucial safety and handling protocols.

Molecular Overview and Design Rationale

1-(3-Thienylcarbonyl)piperazine hydrochloride is a heterocyclic compound that marries the structural features of a thiophene ring with a piperazine moiety through an amide linkage. The hydrochloride salt form is intended to enhance aqueous solubility and stability, which are critical properties for handling and in biological assays.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₂N₂OS · HCl | - |

| Molecular Weight | 232.73 g/mol | - |

| Appearance | White to off-white solid (predicted) | General knowledge of similar hydrochloride salts. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | Inferred from the hydrochloride salt form. |

| Melting Point | >200 °C (decomposes) (predicted) | Based on similar acyl piperazine hydrochlorides. |

The design rationale for this molecule likely stems from the established roles of its constituent parts in medicinal chemistry. The piperazine ring is a common scaffold in numerous approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to interact with various receptors and its favorable pharmacokinetic properties.[1][2][3] The thiophene ring is often employed as a bioisostere for a phenyl ring.[4][5][6] This substitution can modulate a compound's metabolic stability, lipophilicity, and target engagement, potentially leading to improved efficacy or a more favorable side-effect profile.[6][7] The carbonyl group creates a stable amide bond, linking the two key pharmacophores.

Synthesis and Purification

A plausible and direct synthetic route to 1-(3-Thienylcarbonyl)piperazine hydrochloride involves the acylation of piperazine with 3-thenoyl chloride, followed by salt formation. This method is a standard and well-documented approach for creating N-acylpiperazines.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.

Sources

- 1. 3-Thenoyl chloride | C5H3ClOS | CID 2776377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Biological Activities of Novel Piperazinyl-thiophen-methanone Derivatives

This guide provides an in-depth exploration of the burgeoning field of piperazinyl-thiophen-methanone derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will delve into the synthetic strategies, diverse biological activities, and the mechanistic underpinnings of these promising molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental protocols.

Introduction: The Therapeutic Promise of the Piperazine-Thiophene Scaffold

The piperazine ring is a versatile scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1][2][3] Its ability to be readily functionalized allows for the fine-tuning of physicochemical and pharmacological properties.[4] When coupled with a thiophene moiety, another privileged heterocycle known for its diverse biological activities, the resulting piperazinyl-thiophen-methanone core structure presents a compelling starting point for the discovery of novel therapeutic agents.[5][6] This guide will explore the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities exhibited by derivatives of this core structure.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of piperazinyl-thiophen-methanone derivatives typically involves the coupling of a substituted piperazine with a thiophene carboxylic acid or its activated form. A general synthetic route is outlined below.

General Synthetic Protocol:

-

Activation of Thiophene Carboxylic Acid: Thiophene-2-carbonyl chloride is a common starting material. Alternatively, thiophene-2-carboxylic acid can be activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Acylation of Piperazine: The activated thiophene derivative is then reacted with a desired N-substituted piperazine in an appropriate solvent (e.g., dichloromethane, dimethylformamide) and in the presence of a base (e.g., triethylamine, diisopropylethylamine) to yield the target piperazinyl-thiophen-methanone derivative.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]

Caption: Generalized synthetic scheme for piperazinyl-thiophen-methanone derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several piperazine derivatives have demonstrated potent anticancer activities.[1][8][9][10] The piperazinyl-thiophen-methanone scaffold is a promising framework for the development of novel cytotoxic and antiproliferative agents.[11]

Mechanistic Insights:

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis in cancer cells.[11] This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways.[11] Some piperazine derivatives have also been shown to act as enzyme inhibitors, targeting kinases involved in cell proliferation and survival pathways.[1]

Experimental Evaluation of Anticancer Activity:

A standard workflow for assessing the anticancer potential of novel compounds involves a combination of in vitro cell-based assays.

Caption: Workflow for in vitro evaluation of anticancer activity.

Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperazinyl-thiophen-methanone derivative and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[12]

| Compound | Cell Line | IC50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [9][13] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | [9][13] |

| Ferrocenyl(piperazine-1-yl)methanone 4i | RAW264.7 (Macrophage) | 7.65 (for NO inhibition) | [7] |

| Methyl piperazine derivative A-11 | A-549 (Lung Cancer) | 5.71 | [14] |

| Methyl piperazine derivative A-11 | HCT-116 (Colon Cancer) | 4.26 | [14] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

Piperazine derivatives have a long history of use as antimicrobial agents.[4][15][16][17] The incorporation of the thiophene ring can enhance this activity, leading to potent antibacterial and antifungal compounds.[5][18]

Mechanistic Insights:

The antimicrobial action of piperazine derivatives can involve various mechanisms. Some compounds inhibit enzymes essential for microbial cell wall synthesis, such as penicillin-binding proteins (PBPs) in bacteria or lanosterol 14α-demethylase (CYP51) in fungi.[1] The lipophilicity of the molecule, which can be modulated by the substituents on the piperazine and thiophene rings, often plays a crucial role in its ability to penetrate microbial cell membranes.[4]

Experimental Evaluation of Antimicrobial Activity:

The antimicrobial efficacy of novel compounds is typically assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for quantifying the in vitro antimicrobial activity of a compound.[19][20]

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[19]

| Compound Class | Organism | Activity | Reference |

| Trimethoxyphenyl piperazine derivatives | Various fungi | Good antifungal activity | [18] |

| Trimethoxyphenyl piperazine derivatives | Various bacteria | Moderate antibacterial activity | [18] |

| Flavone-piperazine derivatives | Various bacteria and fungi | Potent antimicrobial agent | [21] |

| Piperazine derivative PD-2 | Pseudomonas aeruginosa, Candida albicans | Displayed antimicrobial activity | [22] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases.[7] Piperazine derivatives have emerged as promising anti-inflammatory agents, capable of modulating the production of pro-inflammatory mediators.[1][7][23]

Mechanistic Insights:

The anti-inflammatory effects of these compounds are often mediated by the inhibition of key inflammatory pathways. For example, some derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[22][23] The inhibition of the NF-κB signaling pathway is another important mechanism by which these compounds can exert their anti-inflammatory effects.[7]

Caption: Inhibition of the LPS-induced TLR4/NF-κB signaling pathway.

Experimental Evaluation of Anti-inflammatory Activity:

In vitro and in vivo models are used to assess the anti-inflammatory potential of new compounds.

Protocol: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control.[7]

| Compound | Assay | Result | Reference |

| LQFM182 (100 mg/kg) | Carrageenan-induced paw edema | Reduced edema formation | [23] |

| LQFM182 (100 mg/kg) | Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, TNF-α, and IL-1β | [23] |

| Ferrocenyl(piperazine-1-yl)methanone 4i | LPS-induced NO production in RAW264.7 cells | IC50 = 7.65 µM | [7] |

| Piperazine derivative PD-1 and PD-2 | Inhibition of nitrite production | Up to 39.42% and 33.7% inhibition | [22] |

| Piperazine derivative PD-1 and PD-2 | Inhibition of TNF-α generation | Up to 56.97% and 44.73% inhibition | [22] |

Neuroprotective Effects: Shielding the Central Nervous System

Neurodegenerative diseases represent a significant and growing healthcare challenge.[24] Piperazine derivatives have shown promise as neuroprotective agents, with some compounds exhibiting antidepressant, anxiolytic, and antipsychotic properties.[2] The piperazinyl-thiophen-methanone scaffold offers a platform for developing compounds that can mitigate neuronal damage.

Mechanistic Insights:

The neuroprotective effects of piperazine derivatives can be multifaceted. Some compounds act on neurotransmitter systems, such as the monoamine pathway.[2] Others may exert their effects through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms within the central nervous system.[25] For instance, some derivatives can inhibit apoptosis in motor neurons and increase their viability.

Experimental Evaluation of Neuroprotective Activity:

A variety of in vitro and in vivo models are employed to assess the neuroprotective potential of novel compounds.

Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent.

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidizing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a specified duration.

-

Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT or LDH release assay).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the cells exposed to the oxidizing agent alone.[26]

Conclusion and Future Directions

Piperazinyl-thiophen-methanone derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the development of novel therapeutics targeting cancer, infectious diseases, inflammation, and neurodegenerative disorders. Future research should focus on elucidating the structure-activity relationships (SAR) for each of these activities to guide the design of more potent and selective compounds. Furthermore, in-depth mechanistic studies and in vivo efficacy and safety evaluations will be crucial for translating the therapeutic potential of these derivatives into clinical applications.

References

-

Cornia, A., Felluga, F., Frenna, V., Ghelfi, F., Parsons, A.F., Pattarozzi, M., Roncaglia, F., & Spinelli, D. (Year). Synthesis and antibacterial activity of some new thiazole and thiophene derivatives. Eur. J. Med. Chem., 44, 4434–4440. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (Year). ResearchGate. [Link]

-

de Oliveira, M. A., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

-

Li, J., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. PubMed. [Link]

-

de Oliveira, M. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Kumar, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

-

Tome, M. E., & Furlong, S. J. (2012). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

-

Ferla, S., & D'Auria, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Journal of Animal Physiology and Animal Nutrition. [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018). ResearchGate. [Link]

-

Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

-

Liu, D., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]

-

Structures of anticancer piperazine derivatives of natural compounds. (Year). ResearchGate. [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. [Link]

-

Keglevich, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (Year). Der Pharma Chemica. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (Year). PharmacologyOnLine - SILAE. [Link]

-

Singh, P., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]

-

Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025). ResearchGate. [Link]

-

Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. (2022). MDPI. [Link]

-

Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. (Year). SID. [Link]

-

In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (Year). PMC. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (Year). ResearchGate. [Link]

-

Basic protocol to assess preclinical anticancer activity. (Year). ResearchGate. [Link]

-

In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper. (2023). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (Year). MDPI. [Link]

-

Keglevich, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

-

Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]

-

A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (Year). MDPI. [Link]

-

In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. (2024). NIH. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (Year). MDPI. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. [Link]

-

Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (Year). Biosciences Biotechnology Research Asia. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Year). WOAH. [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Technology Networks. [Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (Year). Frontiers. [Link]

-

Neuroprotective Effect of Antioxidants in the Brain. (Year). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of Substituted Thiazinanes and Their Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7 | Benchchem [benchchem.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. apjhs.com [apjhs.com]

- 17. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 25. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride

Preamble: Charting the Mechanistic Landscape of a Novel CNS Candidate

To the researcher, scientist, and drug development professional, the emergence of a novel chemical entity is not merely an introduction but an invitation—a call to delineate its biological narrative. The compound this compound stands as such a candidate. Its architecture, comprising a piperazine ring coupled to a thiophene moiety, is a hallmark of central nervous system (CNS) active agents.[1][2] While the definitive mechanism of action for this specific molecule remains to be fully elucidated in public-domain literature, its structural motifs provide a robust, evidence-based foundation for hypothesizing its primary biological targets and downstream effects.

This guide eschews a conventional template to instead present a logical, investigative framework befitting a Senior Application Scientist. We will dissect the molecule's pharmacophoric elements, propose a primary and secondary mechanistic hypothesis based on extensive data from structural analogs, and provide detailed, field-proven experimental protocols to validate these hypotheses. Our core thesis is that this compound functions as a multi-target modulator of aminergic G-protein coupled receptors (GPCRs), positioning it as a potential atypical antipsychotic agent.[3][4]

Part 1: The Pharmacophore — A Structural Blueprint for CNS Activity

The predictive power of medicinal chemistry lies in understanding how a molecule's structure dictates its function. The subject compound is a composite of well-characterized pharmacophoric elements, each contributing to its putative biological profile.

-

The Piperazine Core : This six-membered heterocycle is a quintessential "privileged scaffold" in neuropharmacology.[5] Its two nitrogen atoms provide a combination of structural rigidity and hydrogen bond accepting/donating capabilities. This feature is critical for interacting with the highly conserved amino acid residues within the transmembrane domains of aminergic GPCRs.[1] Furthermore, the piperazine ring often confers favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are essential for CNS drug candidates.[1] Many piperazine-containing drugs exhibit activity at dopamine and serotonin receptors.[6]

-

The Thiophene Moiety : As a bioisostere of a phenyl ring, the thiophene group provides the necessary aromaticity for key interactions (e.g., pi-pi stacking) within receptor binding pockets. Its inclusion is common in ligands targeting dopamine and serotonin receptors.

-

The Methanone Linker : This carbonyl group acts as a rigid linker, properly orienting the piperazine and thiophene rings relative to each other. This defined spatial arrangement is crucial for achieving high-affinity and selective binding to a specific receptor conformation.

Collectively, this "aryl-linker-piperazine" motif is the signature of numerous ligands for the dopamine D2-like receptor family (D2, D3, D4) and various serotonin (5-HT) receptor subtypes.[5][7] This strong structural precedent forms the logical basis of our investigation.

Part 2: Primary Hypothesis — Selective Dopamine D4 Receptor Antagonism

The Rationale: A substantial body of evidence points to arylpiperazine derivatives as potent and often selective antagonists of the dopamine D4 receptor.[8][9][10] The D4 receptor is a target of significant interest for the treatment of schizophrenia. The atypical antipsychotic clozapine, which exhibits high affinity for the D4 receptor, demonstrated clinical efficacy with a reduced incidence of extrapyramidal side effects (EPS), sparking the development of D4-selective antagonists.[5] We hypothesize that this compound is a potent and selective D4 receptor antagonist.

Experimental Validation Strategy

To rigorously test this hypothesis, a two-tiered approach is required: first, to establish binding affinity and selectivity, and second, to confirm functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptor Subtypes

This protocol determines the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes (D1, D2, D3, D5).

Methodology:

-

Membrane Preparation : Utilize commercially available cell membranes prepared from HEK293 or CHO cells stably expressing individual human recombinant dopamine receptor subtypes (D1, D2, D3, D4, D5).

-

Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Radioligand : Select a suitable radioligand with high affinity for the target receptors. [³H]-Spiperone or [³H]-N-methylspiperone are commonly used for the D2-like family.[11]

-

Assay Procedure : a. In a 96-well plate, add 50 µL of assay buffer containing a fixed concentration of the radioligand (typically at its Kₑ concentration). b. Add 50 µL of varying concentrations of the test compound (this compound), typically ranging from 10⁻¹¹ M to 10⁻⁵ M. c. For non-specific binding (NSB) determination, use a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol). d. Initiate the binding reaction by adding 100 µL of the cell membrane preparation (20-40 µg protein/well). e. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination & Measurement : a. Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. c. Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis : a. Calculate the percentage of specific binding at each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Functional cAMP Accumulation Assay for D4 Receptor Antagonism

This assay confirms that the compound acts as a functional antagonist by measuring its ability to block agonist-induced inhibition of cAMP production, a hallmark of Gi-coupled receptors like D4.

Methodology:

-

Cell Culture : Use CHO or HEK293 cells stably co-expressing the human dopamine D4 receptor and a luminescent cAMP biosensor (e.g., GloSensor™).

-

Assay Procedure : a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's protocol. c. Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for 15-20 minutes. d. Stimulate the adenylyl cyclase pathway by adding a fixed concentration of forskolin (e.g., 1-10 µM). e. Immediately following forskolin addition, add a D4 receptor agonist (e.g., quinpirole at its EC₈₀ concentration) to the appropriate wells. f. Measure the luminescence signal over time (typically 15-30 minutes) using a plate reader.

-

Data Analysis : a. The agonist (quinpirole) will inhibit forskolin-stimulated cAMP production, resulting in a lower signal. b. An antagonist will block this effect, restoring the cAMP level (and luminescence) towards the level seen with forskolin alone. c. Plot the luminescence response against the log concentration of the test compound to generate a dose-response curve. d. Calculate the IC₅₀ value, which represents the concentration of the antagonist required to reverse 50% of the agonist's effect.

Anticipated Data & Visualization

The experimental data should be summarized for clear interpretation.

Table 1: Putative Binding Affinity and Functional Potency at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, nM) | Selectivity Ratio (Kᵢ Dₓ / Kᵢ D₄) |

|---|---|---|---|

| Dopamine D1 | >1000 | N/A | >100x |

| Dopamine D2 | 150 | 200 | 15x |

| Dopamine D3 | 80 | 110 | 8x |

| Dopamine D4 | 10 | 15 | 1x |

| Dopamine D5 | >1000 | N/A | >100x |

Note: Values are hypothetical examples based on profiles of known D4-selective compounds.

Caption: Putative D4 receptor antagonist mechanism.

Part 3: Secondary Hypothesis — Serotonin Receptor Modulation

The Rationale: A defining characteristic of atypical antipsychotics is their interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A.[12] This dual-receptor activity is believed to improve efficacy against negative symptoms of schizophrenia and reduce the risk of EPS.[4][12] A close structural analog, Piperazin-1-yl-thiophen-2-yl-methanone, has been reported to have an affinity for the 5-HT1A receptor.[13] Therefore, we hypothesize that our subject compound also modulates key serotonin receptors, contributing to a "serotonin-dopamine antagonist" (SDA) profile.

Experimental Validation Strategy

A screening and characterization approach is necessary to identify and confirm activity at serotonin receptors.

Protocol 3: Serotonin Receptor Binding Panel

This protocol is a broad screen to identify which, if any, serotonin receptors the compound binds to with high affinity.

Methodology:

-

Target Panel : Utilize a commercial service or in-house platform to screen the compound at a fixed concentration (e.g., 1 µM) against a panel of human recombinant serotonin receptors. Essential targets include: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.

-

Assay Format : The assays are typically competitive radioligand binding assays, similar in principle to Protocol 1, each using a specific radioligand for the receptor subtype.

-

Data Output : The primary result is the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (e.g., >50%) flags a "hit."

-

Follow-up : For any identified hits, perform full concentration-response curves as described in Protocol 1 to determine the Kᵢ value.

Protocol 4: Functional Characterization at Key 5-HT Receptors

For receptors where high binding affinity is confirmed (e.g., 5-HT1A, 5-HT2A), functional assays are crucial to determine the nature of the interaction (agonist, antagonist, or partial agonist).

Methodology (Example for 5-HT2A):

-

Receptor Coupling : The 5-HT2A receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).

-

Cell Line : Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

-

Assay : Employ a fluorescent calcium flux assay (e.g., using Fluo-4 AM dye).

-

Antagonist Mode : a. Pre-incubate cells with varying concentrations of the test compound. b. Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin or DOI) at its EC₈₀ concentration. c. Measure the fluorescence change, which corresponds to the [Ca²⁺]ᵢ transient. d. An antagonist will produce a dose-dependent reduction in the agonist-induced signal. Calculate an IC₅₀ from the resulting curve.

-

Agonist Mode : a. Add varying concentrations of the test compound directly to the cells without a co-added agonist. b. A full or partial agonist will induce a calcium flux on its own. Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist like serotonin).

Anticipated Data & Visualization

Table 2: Putative Binding and Functional Profile at Key Serotonin Receptors

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |

|---|---|---|---|

| 5-HT1A | 45 | Partial Agonist | EC₅₀ = 80 |

| 5-HT2A | 25 | Antagonist | IC₅₀ = 35 |

| 5-HT2C | 120 | Antagonist | IC₅₀ = 150 |

| 5-HT6 | >500 | Not Determined | N/A |

| 5-HT7 | >500 | Not Determined | N/A |

Note: Values are hypothetical, illustrating a potential profile consistent with an atypical antipsychotic.

Caption: Experimental workflow for mechanism of action elucidation.

Part 4: Integrated Mechanism and Therapeutic Outlook

The culmination of the proposed experiments would be a comprehensive understanding of the compound's molecular pharmacology. Based on the structural precedents, the most probable integrated mechanism of action for this compound is that of a Dopamine D4 receptor-preferring antagonist with concomitant antagonist activity at 5-HT2A receptors and partial agonist activity at 5-HT1A receptors.

This specific profile is highly desirable for a modern antipsychotic agent.

-

D4 Antagonism : Targets psychotic symptoms (hallucinations, delusions) potentially with fewer motor side effects (EPS) than D2-dominant drugs.[5]

-

5-HT2A Antagonism : Works synergistically with dopamine antagonism to enhance antipsychotic efficacy, particularly against negative symptoms, and further mitigates EPS.[4][12]

-

5-HT1A Partial Agonism : May contribute to anxiolytic and antidepressant effects, addressing common co-morbidities in schizophrenia, and can also help reduce EPS.[14]

This multi-target engagement provides a compelling rationale for its development as a next-generation therapeutic for psychotic disorders. The subsequent steps would involve progressing this candidate into in vivo behavioral models of psychosis and safety pharmacology studies to confirm its therapeutic potential and safety profile.

References

-

Ishibashi, T., et al. (2001). A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of Medicinal Chemistry. [Link]

-

Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

-

Kim, M., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. [Link]

-

Vittori, A., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules. [Link]

-

Piergentili, A., et al. (2024). New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. ACS Medicinal Chemistry Letters. [Link]

-

Sharma, R., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews. [Link]

-

New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry. [Link]

-

Sali, V. K., & Potawale, S. E. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Wikipedia (2024). Atypical antipsychotic. Wikipedia. [Link]

-

Drugs.com (2023). List of Atypical Antipsychotics + Uses, Types & Side Effects. Drugs.com. [Link]

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry. [Link]

-

Kim, S. E., & Pae, A. N. (2001). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry. [Link]

-

Jawale, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

-

Kumar, A., et al. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

-

Wang, X., et al. (2023). Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. Medicinal Chemistry. [Link]

-

Ieni, A., et al. (2023). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]

-

Campiani, G., et al. (2008). Serotonin 5-HT3 and 5-HT4 ligands: an update of medicinal chemistry research in the last few years. Current Medicinal Chemistry. [Link]

-

de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano. [Link]

-

Ciaffara, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

-

de Oliveira, R. S., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 5. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioorg.org [bioorg.org]

- 8. A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. d-nb.info [d-nb.info]

- 12. drugs.com [drugs.com]

- 13. Piperazin-1-yl-thiophen-2-yl-methanone hydrochloride | 99580-45-7 | Benchchem [benchchem.com]

- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride receptor binding

An In-Depth Technical Guide to the In Silico Characterization of Piperazin-1-yl(thiophen-3-yl)methanone Hydrochloride Receptor Binding Profiles

Abstract